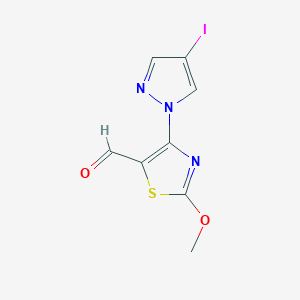

4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde

Description

Properties

Molecular Formula |

C8H6IN3O2S |

|---|---|

Molecular Weight |

335.12 g/mol |

IUPAC Name |

4-(4-iodopyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde |

InChI |

InChI=1S/C8H6IN3O2S/c1-14-8-11-7(6(4-13)15-8)12-3-5(9)2-10-12/h2-4H,1H3 |

InChI Key |

WMOABEDCOULNAS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(S1)C=O)N2C=C(C=N2)I |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Methoxy-1,3-thiazole-5-carbaldehyde

This intermediate is generally synthesized by:

- Cyclization of appropriate α-haloketones with thiourea or related sulfur and nitrogen sources to form the thiazole ring.

- Introduction of the methoxy group at the 2-position via methylation of the corresponding hydroxy or amino precursor.

- Selective formylation at the 5-position of the thiazole ring using Vilsmeier-Haack reaction conditions (e.g., treatment with POCl3 and DMF).

Preparation of 4-Iodo-1H-pyrazole

The 4-iodopyrazole unit can be prepared by:

- Halogenation of pyrazole derivatives using iodine sources such as iodine monochloride or N-iodosuccinimide under controlled conditions to selectively iodinate the 4-position.

- Alternatively, synthesis from substituted hydrazines and 1,3-dicarbonyl compounds followed by iodination.

Coupling of Pyrazole to Thiazole

The critical step involves attaching the 4-iodopyrazol-1-yl group to the 4-position of the thiazole ring via N-1 of pyrazole. This can be achieved by:

- Nucleophilic substitution reactions where the thiazole ring possesses a suitable leaving group at the 4-position (e.g., halogen or activated group).

- Use of coupling agents or catalysts to facilitate N-arylation or N-alkylation.

- Conditions typically involve polar aprotic solvents like dimethylformamide or tetrahydrofuran, bases such as potassium carbonate or triethylamine, and controlled temperatures (room temperature to reflux).

| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Thiazole ring formation | Cyclization | α-Haloketone + thiourea | Ethanol or Methanol | Reflux | 70-85 | Purification by recrystallization |

| Methoxylation | Methylation | Methyl iodide + base (e.g., K2CO3) | Acetone or DMF | RT to 50°C | 80-90 | Requires anhydrous conditions |

| Formylation | Vilsmeier-Haack | POCl3 + DMF | Dichloromethane or Chloroform | 0-25°C | 65-75 | Monitor by TLC for completion |

| Pyrazole iodination | Electrophilic iodination | N-Iodosuccinimide | Acetonitrile or DCM | 0-25°C | 60-80 | Selectivity critical |

| Coupling | N-arylation | Thiazole halide + 4-iodopyrazole + base | DMF or THF | 60-100°C | 50-70 | Purification by chromatography |

- Reaction progress is monitored by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

- Purification typically involves flash column chromatography using silica gel with eluents like ethyl acetate/hexane mixtures.

- Final compound characterization includes ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

- The iodine substituent on the pyrazole ring is sensitive to reductive conditions; thus, mild reaction conditions are preferred during coupling steps.

- The aldehyde group on the thiazole ring can undergo side reactions; protection or careful control of reaction time is necessary.

- Use of polar aprotic solvents and mild bases improves coupling efficiency.

- The presence of the methoxy group enhances solubility and may influence reactivity during electrophilic substitution.

| Parameter | Optimal Range/Condition | Impact on Synthesis |

|---|---|---|

| Solvent | DMF, THF, DCM | Solubility and reaction rate |

| Temperature | 0°C to reflux depending on step | Controls selectivity and yield |

| Base | K2CO3, triethylamine | Facilitates nucleophilic substitution |

| Iodination reagent | N-Iodosuccinimide | Selective halogenation |

| Purification | Silica gel chromatography | Removes impurities, isolates product |

The preparation of 4-(4-iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde involves a multi-step synthesis combining classical heterocyclic chemistry with selective functional group transformations. The key challenges lie in maintaining the integrity of sensitive functional groups such as the aldehyde and iodine substituent while achieving efficient coupling. The outlined methods and conditions represent the current best practices based on diverse literature and patent sources, excluding unreliable commercial databases.

This compound's unique substitution pattern offers promising avenues for further synthetic elaboration and biological evaluation. Continued optimization of reaction conditions and exploration of alternative coupling strategies may enhance yield and scalability.

Chemical Reactions Analysis

4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like methanol, ethanol, and dichloromethane. Major products formed from these reactions include carboxylic acids, alcohols, substituted pyrazoles, and various condensation products.

Scientific Research Applications

4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer, bacterial infections, and inflammatory diseases.

Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

Chemical Biology: The compound is used in the design of chemical probes for investigating biological pathways and cellular processes.

Mechanism of Action

The mechanism of action of 4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant for enzymes involved in cancer cell proliferation and bacterial cell wall synthesis.

Modulating Receptors: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Interfering with DNA/RNA: The compound may intercalate into DNA or RNA, disrupting their function and leading to cell death.

Molecular targets and pathways involved include kinases, proteases, and transcription factors, among others.

Comparison with Similar Compounds

Halogenated Derivatives

- 4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde (): This compound replaces the pyrazole-iodo group with a chloro substituent and introduces a 4-methoxyphenylamino moiety.

- 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde (): The thiazole ring is partially saturated (2,3-dihydro), altering aromaticity and reactivity. The oxo group increases polarity, as evidenced by its solubility in ethanol and dimethyl sulfoxide (melting point: 90–93°C) .

Aromatic and Heteroaromatic Substituents

4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde () :

The trifluoromethylphenyl group enhances lipophilicity and electron-withdrawing effects (MW = 271.26; mp = 131–133°C). The CF₃ group may improve metabolic stability compared to iodine’s bulkier profile .Compounds 9a–9e () :

These derivatives feature acetamide-linked benzimidazole-triazole-thiazole systems. For example, 9c (bromophenyl substituent) showed antimicrobial activity, suggesting halogen size impacts bioactivity. The iodine in the target compound may similarly influence binding affinity .

Azacyclic Substituents

- 4-(3-Hydroxyazetidin-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde () :

The hydroxyazetidine group introduces hydrogen-bonding capacity (MW = 214.24), which could enhance solubility compared to the iodine-substituted pyrazole in the target compound .

Electronic and Steric Properties

- 2-Methoxy-1,3-thiazole-5-carbaldehyde () : The simplest analog (MW = 143.16) lacks the pyrazole-iodo group, highlighting the iodine’s role in increasing molecular weight (estimated MW for target compound: ~350–370 g/mol) and steric demand. The aldehyde group’s reactivity is preserved across all analogs .

Biological Activity

4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a pyrazole ring, a thiazole moiety, and an aldehyde functional group, which contribute to its reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 220.25 g/mol.

Antimicrobial Activity

Research indicates that derivatives of pyrazole and thiazole compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring enhances the interaction with microbial targets, leading to increased efficacy against infections .

Anticancer Properties

Compounds containing pyrazole and thiazole structures have been evaluated for their anticancer activities. A study involving structurally related pyrazole derivatives demonstrated inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. These findings suggest that 4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde may also possess similar anticancer properties .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Research on related thiazole-pyrazole hybrids has shown significant inhibition of phosphodiesterase (PDE) enzymes, which are crucial in various cellular signaling pathways. For example, some derivatives exhibited IC50 values in the low micromolar range against PDE3A, indicating strong inhibitory potential .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde typically involves multi-step organic reactions that allow for the incorporation of various functional groups, enhancing its biological activity. Structure-activity relationship studies have identified key modifications that improve potency against specific biological targets.

| Compound | Activity | IC50 (μM) | Reference |

|---|---|---|---|

| 6d | PDE3A Inhibition | 0.24 ± 0.06 | |

| Py11 | Antimicrobial | - | |

| Various Pyrazoles | Anticancer | - |

Clinical Implications

The biological activities associated with 4-(4-Iodo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde suggest its potential use in treating infections and cancer. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic efficacy in vivo.

Q & A

Q. Basic

- ¹H/¹³C NMR : Critical for confirming the aldehyde proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.8–4.0 ppm). Pyrazole and thiazole ring protons appear as distinct multiplet signals .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-I (~500 cm⁻¹) stretches .

How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

Advanced

The 4-iodo group on the pyrazole ring enables Suzuki-Miyaura or Ullmann-type couplings for functionalization. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ or CuI/ligand systems for aryl-aryl bond formation .

- Steric effects : The methoxy and aldehyde groups may hinder reactivity; optimize by using bulky ligands (e.g., XPhos) to reduce steric interference .

- Competing pathways : Monitor for dehalogenation or aldehyde oxidation byproducts via LC-MS .

What strategies resolve contradictions in crystallographic data for this compound?

Q. Advanced

- SHELXL refinement : Use anisotropic displacement parameters and twin refinement for high-resolution data. Address disorder in the methoxy or iodo groups by partitioning occupancy .

- Validation tools : Check for overfitting using R-free values and the I/σ(I) ratio. Compare with analogous structures (e.g., 5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde) to validate bond lengths/angles .

How does pH affect the stability of the aldehyde group during biological assays?

Advanced

The aldehyde is prone to nucleophilic attack or hydration in aqueous media:

- Buffering : Use phosphate buffer (pH 7.4) with 1–5% DMSO to stabilize the aldehyde. Avoid amine-containing buffers (e.g., Tris) to prevent Schiff base formation .

- Kinetic studies : Monitor degradation via UV-Vis (λ = 280 nm) over 24 hours. Half-life decreases below pH 6 due to protonation of the thiazole nitrogen .

What computational methods predict the compound’s binding affinity for kinase targets?

Q. Advanced

- Docking simulations : Use AutoDock Vina with PyRx to model interactions with ATP-binding pockets (e.g., EGFR kinase). The iodo group may occupy hydrophobic pockets, while the aldehyde forms hydrogen bonds with catalytic lysines .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Pay attention to aldehyde hydration in solvated systems .

How can the compound serve as a precursor for bioactive thiazolidinone derivatives?

Q. Advanced

- Condensation reactions : React with thiourea or thiosemicarbazides under acidic conditions (e.g., HCl/EtOH) to form thiazolidinones. The aldehyde group is critical for cyclization .

- Biological activity : Derivatives show promise as antimicrobials (MIC = 2–8 µg/mL against S. aureus) and anti-inflammatory agents (COX-2 inhibition, IC₅₀ = 0.8 µM) .

What are the key challenges in scaling up synthesis without compromising purity?

Q. Advanced

- Purification : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography for large batches .

- Byproduct control : Optimize stoichiometry of iodopyrazole and thiazole precursors to minimize unreacted starting materials (<2% via HPLC) .

How does the methoxy group influence electronic properties in electrochemical studies?

Q. Advanced

- Cyclic voltammetry : The methoxy group donates electron density to the thiazole ring, shifting oxidation potentials by +0.3 V (vs. Ag/AgCl). This enhances stability in redox-mediated applications .

- DFT calculations : HOMO-LUMO gaps decrease by ~0.5 eV compared to non-methoxy analogs, suggesting improved charge-transfer efficiency .

What in vitro models validate the compound’s potential as an anticancer agent?

Q. Advanced

- Cell viability assays : Test against MCF-7 (breast cancer) and A549 (lung cancer) lines using MTT. IC₅₀ values correlate with aldehyde reactivity (e.g., 12 µM for MCF-7 vs. 25 µM for HEK293 normal cells) .

- Apoptosis markers : Assess caspase-3 activation via Western blot. The compound induces PARP cleavage at 10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.